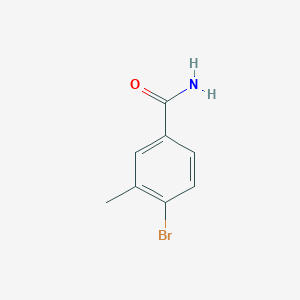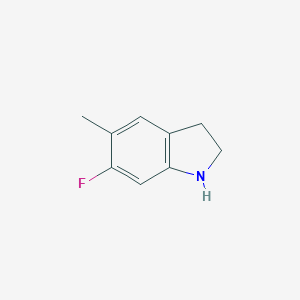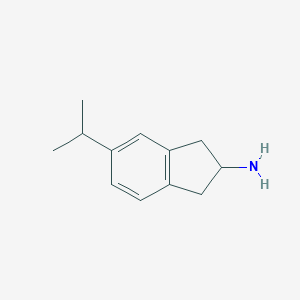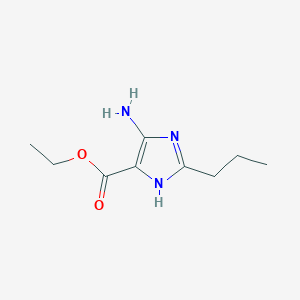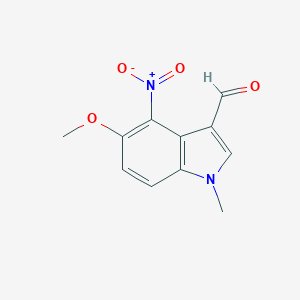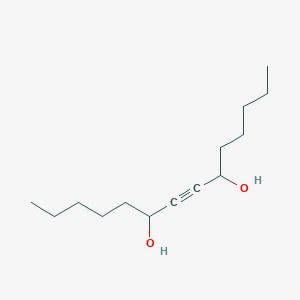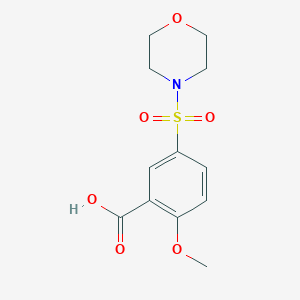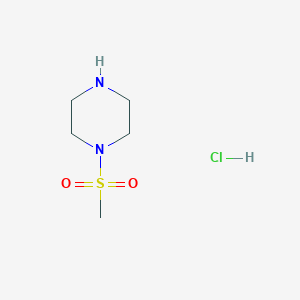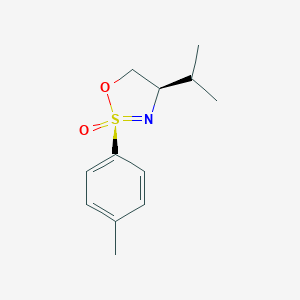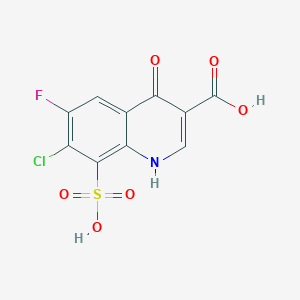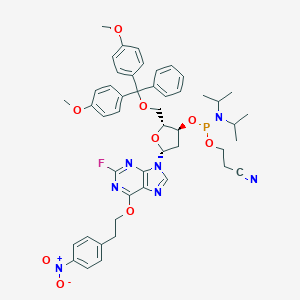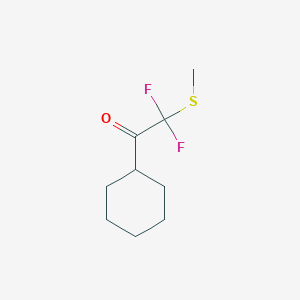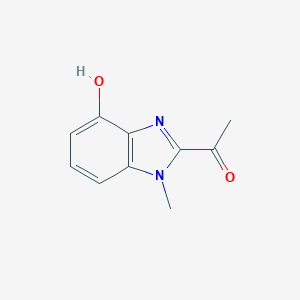
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-hydroxy-1-methyl-1H-benzimidazole (AHMI) is a benzimidazole derivative that has gained attention in the scientific community due to its potential pharmacological applications. AHMI is a synthetic compound that has been synthesized using various methods. The compound has been shown to have significant biological activities, including anticancer, antiviral, and antibacterial activities.
作用機序
The mechanism of action of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. The compound has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis. The compound has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
実験室実験の利点と制限
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has several advantages for lab experiments, including its synthetic availability, low toxicity, and significant biological activity. However, the compound has limitations, including its low solubility and stability, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for the study of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole. One potential direction is the development of this compound-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the study of the compound's mechanism of action and its effects on various cellular pathways. Additionally, the development of novel synthesis methods for this compound could enhance its availability and potential applications.
合成法
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole can be synthesized using several methods, including the reaction of 2-aminobenzimidazole with acetic anhydride and subsequent hydrolysis of the acetylated product. Another method involves the reaction of 2-aminobenzimidazole with acetic acid and subsequent oxidation of the resulting product. The synthesis of this compound has also been achieved using microwave-assisted synthesis and ultrasound-assisted synthesis.
科学的研究の応用
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been extensively studied for its potential pharmacological applications. The compound has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
特性
CAS番号 |
177478-25-0 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
1-(4-hydroxy-1-methylbenzimidazol-2-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)10-11-9-7(12(10)2)4-3-5-8(9)14/h3-5,14H,1-2H3 |
InChIキー |
KHTMYDXQILUPGP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=C(N1C)C=CC=C2O |
正規SMILES |
CC(=O)C1=NC2=C(N1C)C=CC=C2O |
同義語 |
Ethanone, 1-(4-hydroxy-1-methyl-1H-benzimidazol-2-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



